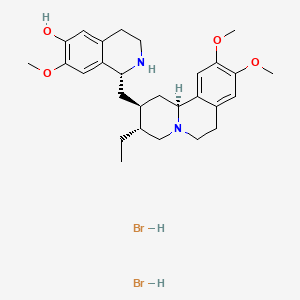

Cephaeline dihydrobromide

Übersicht

Beschreibung

Cephaeline dihydrobromide is an organic compound with the molecular formula C28H40Br2N2O4. It is a derivative of cephaeline, an alkaloid found in the roots of the ipecacuanha plant. This compound has been used historically as an emetic and expectorant in traditional medicine. In recent years, it has gained attention for its potential therapeutic applications in various fields of research, including medical, environmental, and industrial.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of cephaeline dihydrobromide typically involves the extraction of cephaeline from the ipecacuanha plant, followed by its conversion to the dihydrobromide salt. The extraction process involves the use of solvents such as ethanol or methanol to isolate cephaeline from the plant material. The isolated cephaeline is then reacted with hydrobromic acid to form this compound .

Industrial Production Methods

Industrial production of this compound follows a similar process but on a larger scale. The extraction of cephaeline is optimized for higher yields, and the conversion to the dihydrobromide salt is carried out in large reactors. The final product is purified through crystallization and filtration processes to achieve the desired purity .

Analyse Chemischer Reaktionen

Types of Reactions

Cephaeline dihydrobromide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding quinones.

Reduction: It can be reduced to form dihydro derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the bromide sites.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Various substituted cephaeline derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

Cephaeline dihydrobromide has a wide range of applications in scientific research:

Chemistry: It is used as a reagent in organic synthesis and as a standard for analytical methods.

Biology: this compound is used in studies related to cell signaling and apoptosis.

Medicine: It has potential therapeutic applications in treating certain types of cancer and infectious diseases.

Industry: The compound is used in the development of new pharmaceuticals and as a reference standard in quality control.

Wirkmechanismus

Cephaeline dihydrobromide exerts its effects by binding to the eukaryotic ribosome, specifically at the E-tRNA binding site on the small subunit. This binding inhibits the translocation of tRNA and mRNA, thereby disrupting protein synthesis. The compound forms a stacking interaction with G889 of 18S rRNA and L132 of the protein uS11, which is crucial for its inhibitory activity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Emetine: Another alkaloid from the ipecacuanha plant with similar emetic properties.

Cryptopleurine: An alkaloid that also binds to the eukaryotic ribosome and inhibits protein synthesis.

Uniqueness

Cephaeline dihydrobromide is unique due to its specific binding interactions with the ribosome, which differ from those of emetine and cryptopleurine. This specificity may offer advantages in developing targeted therapies with reduced side effects .

Biologische Aktivität

Cephaeline dihydrobromide, a natural alkaloid derived from Cephaelis ipecacuanha, has garnered attention for its diverse biological activities, particularly in the fields of oncology and parasitology. This article explores the compound's mechanisms of action, efficacy against cancer, and potential therapeutic applications based on recent research findings.

Cephaeline is structurally characterized by two interconnected rings: benzo[a]quinolizine and isoquinoline. Recent studies utilizing cryo-electron microscopy (cryo-EM) have elucidated its binding mechanism to the eukaryotic ribosome. Cephaeline binds primarily to the E-site on the small subunit of the ribosome, where it forms stacking interactions with specific rRNA and ribosomal proteins. This binding disrupts mRNA positioning, thereby inhibiting protein synthesis, which is a common mechanism among ribosome-targeting drugs .

Binding Affinity and Specificity

The binding affinity of cephaeline has been compared to that of emetine, another well-known alkaloid. Both compounds exhibit similar interaction patterns; however, cephaeline demonstrates unique specificity towards eukaryotic ribosomes due to differences in structural interactions with ribosomal proteins . This specificity may enhance its therapeutic potential while minimizing off-target effects.

In Vitro Studies

Recent investigations have highlighted cephaeline's ability to induce ferroptosis in lung cancer cells. In studies involving H460 and A549 lung cancer cell lines, cephaeline demonstrated significant inhibitory effects with IC50 values of 35 nM (H460) and 43 nM (A549) after 72 hours of treatment. The compound was shown to target NRF2, a critical regulator of cellular antioxidant responses, leading to increased oxidative stress and subsequent ferroptosis in cancer cells .

Table 1: IC50 Values of Cephaeline Against Lung Cancer Cell Lines

| Cell Line | IC50 (nM) at 24h | IC50 (nM) at 48h | IC50 (nM) at 72h |

|---|---|---|---|

| H460 | 88 | 58 | 35 |

| A549 | 89 | 65 | 43 |

In Vivo Studies

In vivo experiments further confirmed cephaeline's antitumor efficacy. Mice treated with cephaeline at doses of 5 mg/kg and 10 mg/kg exhibited reduced tumor growth over a period of 12 days. The results indicate that cephaeline not only inhibits cancer cell proliferation but also demonstrates potential as an effective therapeutic agent against lung cancer .

Antiparasitic Activity

Cephaeline has also been explored for its antiparasitic properties. It has shown promise as a potent inhibitor against Plasmodium falciparum, the causative agent of malaria. Similar to emetine, cephaeline's mechanism involves inhibiting protein synthesis in protozoan parasites, which is crucial for their survival and replication .

Table 2: Antiparasitic Efficacy of Cephaeline

| Parasite | IC50 (nM) |

|---|---|

| Plasmodium falciparum | 47 |

| Entamoeba histolytica | 26.8 μM |

Eigenschaften

IUPAC Name |

(1R)-1-[[(2S,3R,11bS)-3-ethyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-yl]methyl]-7-methoxy-1,2,3,4-tetrahydroisoquinolin-6-ol;dihydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H38N2O4.2BrH/c1-5-17-16-30-9-7-19-13-27(33-3)28(34-4)15-22(19)24(30)11-20(17)10-23-21-14-26(32-2)25(31)12-18(21)6-8-29-23;;/h12-15,17,20,23-24,29,31H,5-11,16H2,1-4H3;2*1H/t17-,20-,23+,24-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LBEHXAAQCILFGO-JBKGYMEJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1CN2CCC3=CC(=C(C=C3C2CC1CC4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H]1CN2CCC3=CC(=C(C=C3[C@@H]2C[C@@H]1C[C@@H]4C5=CC(=C(C=C5CCN4)O)OC)OC)OC.Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H40Br2N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70208879 | |

| Record name | Cephaeline dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

628.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6014-81-9 | |

| Record name | Cephaeline dihydrobromide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006014819 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cephaeline dihydrobromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70208879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | CEPHAELINE DIHYDROBROMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJZ43HC22F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.